2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10BrNOS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a bromine atom, a methylsulfanyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the bromination of N-[2-(methylsulfanyl)phenyl]acetamide. One common method includes the reaction of N-[2-(methylsulfanyl)phenyl]acetamide with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of N-[2-(methylsulfanyl)phenyl]acetamide derivatives with different substituents.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of corresponding amines or alcohols.
Scientific Research Applications
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylacetamide: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
N-[2-(methylsulfanyl)phenyl]acetamide: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the bromine atom and the methylsulfanyl group, which enhance its reactivity and versatility in various chemical reactions and applications. This combination of functional groups allows for a broader range of modifications and interactions with molecular targets, making it a valuable compound in scientific research.
Properties
CAS No. |
6431-71-6 |
---|---|
Molecular Formula |
C9H10BrNOS |
Molecular Weight |
260.15 g/mol |
IUPAC Name |
2-bromo-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNOS/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
MGAJRUBEGJKNSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.